

# Spectroscopic comparison of 2-Chloroquinolin-3-ol and its derivatives

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## Compound of Interest

Compound Name: 2-Chloroquinolin-3-ol

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## A Spectroscopic Guide to 2-Chloroquinolin-3-ol and Its Derivatives

For researchers, scientists, and drug development professionals, a precise understanding of the spectroscopic properties of quinoline derivatives is essential for their synthesis, characterization, and application. This guide offers a comparative analysis of the spectroscopic data for key derivatives of 2-chloroquinoline, with a special focus on compounds functionalized at the 3-position.

While direct experimental spectra for **2-Chloroquinolin-3-ol** are not readily available in surveyed literature, its spectroscopic characteristics can be inferred from its stable tautomeric form and comparison with closely related analogs. This guide will compare the experimentally determined spectroscopic data of 2-Chloroquinoline, 2-Chloroquinoline-3-carbaldehyde, and 2-Chloro-3-hydroxymethyl-quinoline to provide a clear framework for characterization.

## Understanding Tautomerism in 2-Chloroquinolin-3-ol

A critical feature of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with their keto form, 2-quinolones.<sup>[1]</sup> For **2-Chloroquinolin-3-ol**, this equilibrium is between the enol form (3-hydroxy) and the more stable keto or lactam form (3-oxo). This phenomenon involves the migration of a proton between the oxygen and nitrogen atoms. The thermodynamic stability

of the cyclic amide (lactam) structure, coupled with its capacity for strong intermolecular hydrogen bonding, typically results in the keto form being predominant.

Expected Spectroscopic Features of **2-Chloroquinolin-3-ol** (Keto-Tautomer):

- IR Spectroscopy: A strong carbonyl (C=O) stretching band characteristic of a lactam would be expected, likely in the 1650-1690  $\text{cm}^{-1}$  region. A broad N-H stretching band would also be present around 3200-3400  $\text{cm}^{-1}$ .
- $^1\text{H}$  NMR Spectroscopy: An N-H proton signal would be observable, likely as a broad singlet. The proton at the C4 position would show a distinct chemical shift.
- $^{13}\text{C}$  NMR Spectroscopy: A signal corresponding to the carbonyl carbon (C=O) would be evident in the downfield region, typically around 160-170 ppm.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Chloroquinoline and two of its key C-3 substituted derivatives, providing a direct comparison of their characteristic signals.

Table 1: Comparative  $^1\text{H}$  NMR Spectroscopic Data ( $\delta$ , ppm in  $\text{DMSO-d}_6$ )

Compound Name	H-4	Aromatic Protons (H-5 to H-8)	Other Protons
2-Chloroquinoline	~8.1 (d)	7.5 - 8.0 (m)	-
2-Chloroquinoline-3-carbaldehyde	8.73 (s)	7.61 - 8.10 (m)	10.5 (s, 1H, -CHO)
2-Chloro-3-hydroxymethyl-quinoline	8.15 (s)	7.37 - 7.84 (m)	4.65 (s, 2H, -CH <sub>2</sub> -), 5.5 (s, 1H, -OH)

Table 2: Comparative IR Spectroscopic Data ( $\text{cm}^{-1}$ )

Compound Name	Key Functional Group Stretches	C-Cl Stretch	Aromatic C=C Stretch
2-Chloroquinoline	-	~750-780	~1580-1600
2-Chloroquinoline-3-carbaldehyde	~1690 (C=O, aldehyde), ~2850, ~2750 (C-H, aldehyde)	~770	~1585
2-Chloro-3-hydroxymethyl-quinoline	~3212 (O-H, broad)	~760	~1590

Table 3: Mass Spectrometry Data

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
2-Chloroquinoline	C <sub>9</sub> H <sub>6</sub> ClN	163.60	165 ([M+2] <sup>+</sup> ), 163 (M <sup>+</sup> ), 128 ([M-Cl] <sup>+</sup> )[2]
2-Chloroquinoline-3-carbaldehyde	C <sub>10</sub> H <sub>6</sub> ClNO	191.61	193 ([M+2] <sup>+</sup> ), 191 (M <sup>+</sup> ), 162 ([M-CHO] <sup>+</sup> ), 127 ([M-Cl-CO] <sup>+</sup> )
2-Chloro-3-hydroxymethyl-quinoline	C <sub>10</sub> H <sub>8</sub> ClNO	193.63	195 ([M+2] <sup>+</sup> ), 193 (M <sup>+</sup> ), 158 ([M-Cl] <sup>+</sup> )

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).

- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[3]
- $^1\text{H}$  NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a standard 90° pulse angle with a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. Set the spectral width to 0-200 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

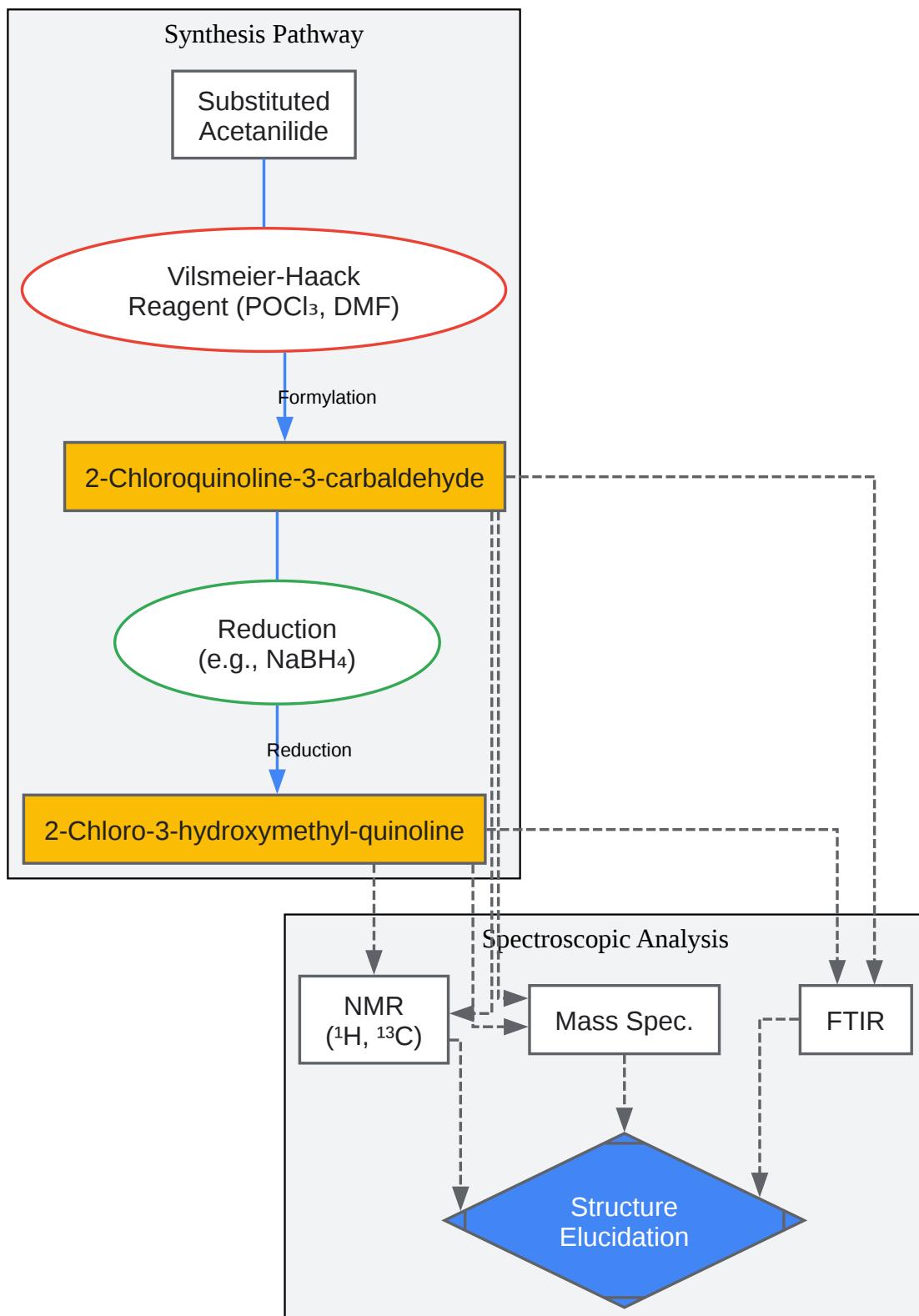
- Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder. Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[4]
- Data Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .[4] The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source for high-resolution mass spectrometry (HRMS) or an Electron Ionization (EI) source for fragmentation analysis.[3]
- Data Acquisition: Infuse the sample solution into the ionization source. Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500 amu). For fragmentation analysis, select the molecular ion peak and subject it to collision-induced dissociation (CID) to observe the fragment ions.

## Synthetic and Analytical Workflow

The relationship between the discussed 2-chloroquinoline derivatives often involves straightforward synthetic transformations. The Vilsmeier-Haack reaction is a common method for producing 2-chloro-3-formylquinolines from substituted acetanilides.<sup>[5]</sup> This aldehyde can then be readily reduced to the corresponding alcohol. The workflow for synthesis and subsequent spectroscopic analysis is a critical logical pathway in the characterization of these compounds.



Synthetic and analytical workflow for 2-chloroquinoline derivatives.

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